N-(2-Aminoethyl)piperazine
Overview
Description
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199°F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion.
Mechanism of Action
N-Aminoethylpiperazine (AEP), also known as 1-(2-Aminoethyl)piperazine or N-(2-Aminoethyl)piperazine, is a derivative of piperazine . This ethyleneamine contains three nitrogen atoms; one primary, one secondary, and one tertiary . It is a corrosive organic liquid and can cause second or third-degree burns .
Target of Action
It is widely used in the production of polyurethane resins, epoxy resin curing agents, and alkyd resin modifiers .
Mode of Action
AEP neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .
Biochemical Pathways
Its role in the production of polyurethane resins, epoxy resins, and alkyd resins suggests that it may influence the polymerization processes involved in the formation of these materials .
Pharmacokinetics
Given its corrosive nature and potential to cause burns, it is likely that its bioavailability and pharmacokinetics would be significantly influenced by these properties .
Result of Action
The primary result of AEP’s action is its role in the production of various resins. It is used as a raw material in the production of polyurethane resins, as a curing agent for epoxy resins, and as a modifier for alkyd resins . These resins are widely used in various industries, including plastics, pesticides, and electroplating .
Action Environment
The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, it can react with acids to form salts and water in exothermic reactions . It can also generate flammable gaseous hydrogen in combination with strong reducing agents . Therefore, the environment in which AEP is used or stored can significantly impact its action and stability.
Biochemical Analysis
Biochemical Properties
N-Aminoethylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence enzyme activity and stability . The compound’s primary amine group allows it to participate in hydrogen bonding and electrostatic interactions with biomolecules, affecting their structure and function. For example, N-Aminoethylpiperazine can interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity .
Cellular Effects
N-Aminoethylpiperazine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, impacting the uptake and distribution of other molecules within the cell . Additionally, N-Aminoethylpiperazine can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of N-Aminoethylpiperazine involves its ability to bind to biomolecules and influence their activity. The compound’s primary amine group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially leading to enzyme inhibition or activation . N-Aminoethylpiperazine can also affect gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes . These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Aminoethylpiperazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or acidic conditions . Long-term exposure to N-Aminoethylpiperazine can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic processes . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of N-Aminoethylpiperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, N-Aminoethylpiperazine can exhibit toxic or adverse effects, including cytotoxicity, changes in enzyme activity, and alterations in gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
N-Aminoethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites . Additionally, N-Aminoethylpiperazine can affect the synthesis and degradation of other biomolecules, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Aminoethylpiperazine is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, including endocytosis and passive diffusion . Once inside the cell, N-Aminoethylpiperazine can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
N-Aminoethylpiperazine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can influence the activity and function of resident biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2-piperazin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUDHTPIFIBORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Related CAS |
67786-00-9 (monoacetate) | |
Record name | N-(2-Aminoethyl)piperazine | |
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DSSTOX Substance ID |
DTXSID2021997 | |
Record name | 1-(2-Aminoethyl)piperazine | |
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Molecular Weight |
129.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
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Record name | N-(2-Aminoethyl)piperazine | |
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Flash Point |
200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |
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Record name | 1-Aminoethylpiperazine | |
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Record name | N-(2-Aminoethyl)piperazine | |
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Solubility |
Soluble in water | |
Record name | N-(2-Aminoethyl)piperazine | |
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Density |
0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |
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Record name | N-(2-Aminoethyl)piperazine | |
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Vapor Density |
4.4 (Air = 1) | |
Record name | N-(2-Aminoethyl)piperazine | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1-Aminoethylpiperazine | |
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Color/Form |
Light-colored liquid | |
CAS No. |
140-31-8, 28631-79-0 | |
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Record name | 2-piperazin-1-ylethylamine | |
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Melting Point |
-2 °F (USCG, 1999), FP: 17.6 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(2-aminoethyl)piperazine?
A1: 1-(2-Aminoethyl)piperazine has the molecular formula C6H15N3 and a molecular weight of 129.20 g/mol.
Q2: What spectroscopic data is available for characterizing 1-(2-aminoethyl)piperazine?
A2: Various spectroscopic techniques have been employed to characterize AEP, including:
- FTIR: FTIR analysis reveals characteristic peaks corresponding to amine (N-H) and methylene (C-H) stretching vibrations. []
- 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon environments within the AEP molecule, confirming its structure. [, , , , ]
Q3: How does the presence of alkyl groups in structure-directing agents (SDAs) affect the water stability of hybrid iodoargentates incorporating 1-(2-aminoethyl)piperazine?
A3: Research suggests that alkylation of SDAs can enhance the water stability of hybrid iodoargentates. For instance, compounds employing alkylated aromatic triphenylphosphine derivatives exhibited superior water stability compared to those using protonated AEP. This difference is attributed to the alkyl groups hindering the formation of hydrogen bonds between the SDA and water molecules, thus preventing hydrolysis. []
Q4: What role does 1-(2-aminoethyl)piperazine play in the production of epoxy foams?
A4: AEP can be utilized as a CO2-blocked hardener (B-AEP) in the production of epoxy foams. Studies explored the impact of resin properties, such as viscosity, on foaming using B-AEP. The results indicate that resins with higher viscosity generally produce foams with higher density and smaller cell sizes, likely due to a narrower expansion time window. []
Q5: Can 1-(2-aminoethyl)piperazine act as a ligand in the synthesis of coordination polymers with catalytic properties?
A5: Yes, AEP can act as a ligand to form coordination polymers with catalytic applications. For example, a 1D zinc coordination polymer incorporating AEP as a ligand demonstrated effective catalytic activity in the Henry reaction, specifically in the synthesis of 1-p-nitrophenyl-2-nitroethanol from p-nitrobenzaldehyde and nitromethane. []
Q6: How do amines functionalized with C60, including those derived from 1-(2-aminoethyl)piperazine, perform as catalysts?
A6: Functionalizing C60 with amines, including AEP, can produce effective solid base catalysts. Among these, C60 functionalized with AEP (C60-AEP) displayed superior catalytic activity in the Knoevenagel condensation reaction, attributed to its enhanced basicity. Notably, C60-AEP also exhibited impressive catalytic stability, highlighting its potential as a robust heterogeneous catalyst. []
Q7: Have there been any computational studies on dicopper complexes containing 1-(2-aminoethyl)piperazine as a ligand for catechol oxidase activity?
A7: Yes, density functional theory (DFT) calculations were employed to study the relationship between the electrochemical behavior and catalytic activity of dicopper complexes using AEP-based ligands. The study aimed to understand the connection between the Cu(II) to Cu(I) reduction process and the turnover number (kcat) for catechol oxidase activity. These calculations provided valuable insights into the catalytic mechanism and structure-activity relationships. []
Q8: What is the impact of the hydrophilic spacer length on the biodegradability of branched polycationic polymers incorporating 1-(2-aminoethyl)piperazine?
A8: Incorporating hydrophilic spacers into branched polycationic polymers synthesized with AEP can significantly impact their biodegradability. Studies revealed that polymers with longer hydrophilic spacers exhibited faster degradation rates under both acidic (pH 5.0) and physiological (pH 7.4) conditions. This finding highlights the potential for tuning polymer degradation profiles through modifications in spacer length. []
Q9: How does the presence of 1-(2-aminoethyl)piperazine in CO2-loaded amine solvents impact their thermal degradation and subsequent foaming?
A9: Research indicates that the thermal degradation of CO2-loaded amine solvents containing AEP can lead to the formation of various degradation products, including N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. These degradation products can contribute to the foaming observed in these solvents, posing challenges for carbon capture processes. [, ]
Q10: How has optical photothermal infrared (O-PTIR) microspectroscopy been utilized to study materials incorporating 1-(2-aminoethyl)piperazine?
A10: O-PTIR microspectroscopy has been employed to investigate the chemical distribution within self-assembled microdomains of epoxy blends containing AEP and amine-functionalized graphene nanoplatelets (A-GNPs). This technique enabled researchers to identify the specific chemical compositions of the microdomains and observe the selective localization of A-GNPs within regions enriched with secondary amines and alcohols. []
Q11: How does the incorporation of 1-(2-aminoethyl)piperazine affect the biocompatibility and biodegradability of hyperbranched poly(amido amine)s (HPAMAMs)?
A11: HPAMAMs synthesized with AEP exhibit promising biocompatibility and biodegradability. Research has demonstrated that these polymers can be readily cleaved by agents like 2-mercaptoethanol and glutathione, resulting in a decrease in fluorescence intensity. This controlled degradation is crucial for potential applications in biological systems. []
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